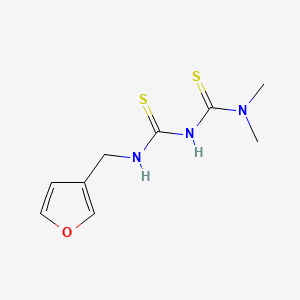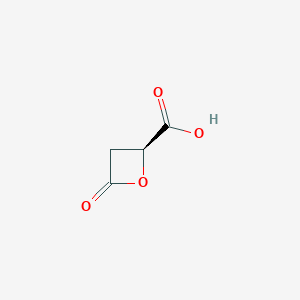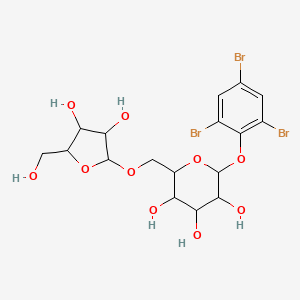![molecular formula C10H9ClN2OS B13859357 5-Chloro-1-(cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-one](/img/structure/B13859357.png)
5-Chloro-1-(cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1-(cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-one is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine family. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .
Métodos De Preparación
The synthesis of 5-Chloro-1-(cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-one typically involves the annulation of a thiazole ring to a pyridine derivative. This process can be achieved through various synthetic routes, including the use of commercially available starting materials. One common method involves the reaction of a pyridine derivative with a thiazole precursor under specific conditions to form the desired bicyclic scaffold . Industrial production methods often employ high-throughput screening and optimization of reaction conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
5-Chloro-1-(cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures
Aplicaciones Científicas De Investigación
5-Chloro-1-(cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mecanismo De Acción
The mechanism of action of 5-Chloro-1-(cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-one involves its interaction with specific molecular targets. For example, as a PI3K inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby modulating downstream signaling pathways. This inhibition can lead to various cellular effects, including reduced cell proliferation and increased apoptosis in cancer cells .
Comparación Con Compuestos Similares
5-Chloro-1-(cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-one is unique compared to other thiazolo[5,4-b]pyridine derivatives due to its specific substitution pattern and biological activities. Similar compounds include:
2-Amino-5-chlorothiazolo[5,4-b]pyridine: Known for its antimicrobial properties.
Thiazolo[5,4-b]pyridine derivatives with sulfonamide functionality: These compounds exhibit potent PI3K inhibitory activity.
Thiazolo[3,2-b][1,2,4]triazole derivatives: These compounds have been studied for their diverse biological activities, including antitumor and antifungal properties.
By comparing these compounds, researchers can identify the unique features and potential advantages of this compound in various applications.
Propiedades
Fórmula molecular |
C10H9ClN2OS |
|---|---|
Peso molecular |
240.71 g/mol |
Nombre IUPAC |
5-chloro-1-(cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-one |
InChI |
InChI=1S/C10H9ClN2OS/c11-8-4-3-7-9(12-8)15-10(14)13(7)5-6-1-2-6/h3-4,6H,1-2,5H2 |
Clave InChI |
VKEMJOSCSRBUTG-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CN2C3=C(N=C(C=C3)Cl)SC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-chloro-6-[(2-methoxy-2-oxoethoxy)methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13859274.png)
![[(3S,5S,6S,8S,10R,12R,13R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B13859284.png)

![2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid](/img/structure/B13859291.png)
![tert-butyl N-[3-(2-chlorophenyl)-3-hydroxypropyl]carbamate](/img/structure/B13859299.png)



![3-[Chloro(pyridin-3-yl)methyl]benzonitrile](/img/structure/B13859328.png)

![N-[1-(1H-indol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B13859340.png)
![Tert-butyl 4-[6-(bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B13859344.png)


